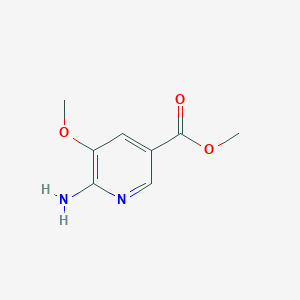

Methyl 6-amino-5-methoxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPHLMDJNETDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624127 | |

| Record name | Methyl 6-amino-5-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365413-06-5 | |

| Record name | Methyl 6-amino-5-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 6-amino-5-methoxynicotinate and its Precursors

The synthesis of the target compound is intrinsically linked to the successful preparation of its precursors, namely derivatives of 6-aminonicotinic acid and specifically substituted chloronicotinates.

A fundamental precursor for this family of compounds is Methyl 6-aminonicotinate . This intermediate can be readily prepared by the esterification of 6-aminonicotinic acid. A common method involves reacting 6-aminonicotinic acid with methanol (B129727) in the presence of aqueous hydrogen chloride under reflux conditions. georganics.sk An alternative procedure utilizes thionyl chloride in anhydrous ethanol (B145695) to yield the corresponding ethyl ester. prepchem.com

A more complex and crucial intermediate for the target molecule is Methyl 6-chloro-5-methoxynicotinate . While this compound is commercially available from various suppliers, detailed procedures for its synthesis are not widely reported in public-domain literature. sigmaaldrich.comsigmaaldrich.comproactivemr.com

However, the synthesis of a related regioisomeric precursor, Methyl 2-chloro-6-methoxynicotinate , is well-documented and provides insight into the strategies for creating such substituted pyridines. The synthesis starts from the commercially available 2,6-dichloronicotinic acid. A key step is the regioselective methoxylation at the 6-position, which can be effectively achieved using microwave irradiation, followed by esterification to yield the desired intermediate. thieme-connect.com This highlights a powerful method for differentiating electronically distinct positions on a di-substituted pyridine (B92270) ring.

Table 1: Synthesis of Methyl 2-chloro-6-methoxynicotinate (Isomeric Precursor)

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2,6-Dichloronicotinic acid | 1. NaOMe, MeOH | 1. Microwave, 300 W | 2-Chloro-6-methoxynicotinic acid | ~90% | thieme-connect.com |

| 2-Chloro-6-methoxynicotinic acid | SOCl₂, MeOH | Reflux | Methyl 2-chloro-6-methoxynicotinate | Not specified | thieme-connect.com |

Achieving the desired 5-methoxy-6-amino substitution pattern on the nicotinic acid framework is a significant challenge that hinges on effective regioselective functionalization strategies.

The precise installation of functional groups on a pyridine ring often relies on directing effects of existing substituents or through metalation-trapping sequences. sigmaaldrich.com For instance, the halogenation of pyridines is highly dependent on the reaction conditions and the electronic nature of the ring. Electrophilic aromatic substitution typically directs incoming groups to the 3-position, but often requires harsh conditions for electron-deficient rings like pyridine. sigmaaldrich.com

To achieve substitution at other positions, such as the 4-position, strategies may involve converting the pyridine to an N-oxide or using directed metalation with organometallic bases. sigmaaldrich.com For the synthesis of this compound, a plausible, though undocummented, strategy would involve starting with a pre-functionalized pyridine ring where the substitution pattern is established early, thereby avoiding low-regioselectivity issues on the core nicotinic acid structure.

The introduction of an amino group onto the pyridine ring can be achieved through various methods, with nucleophilic aromatic substitution (SNAr) being a primary route for replacing a halide. A likely pathway to the final target compound involves the amination of the precursor, Methyl 6-chloro-5-methoxynicotinate . This transformation would typically be accomplished by reacting the chloropyridine with a source of ammonia, such as aqueous or alcoholic ammonia, often under elevated temperature and pressure.

The synthesis of the isomeric compound, Methyl 2-amino-6-methoxynicotinate , demonstrates a modern approach to this transformation. In this synthesis, the precursor Methyl 2-chloro-6-methoxynicotinate is reacted with a protected amine, such as p-methoxybenzylamine, under microwave irradiation. The protecting group is subsequently removed, for example by hydrogenation using a flow reactor, to reveal the free amine. thieme-connect.com This two-step sequence offers a controlled method for introducing the amino group. thieme-connect.com

Table 2: Example of Selective Amine Introduction on an Isomeric System

| Starting Material | Reagents | Conditions | Product | Reference |

| Methyl 2-chloro-6-methoxynicotinate | p-Methoxybenzylamine, 1,4-dioxane (B91453) | Microwave, 170 °C, 2 h | Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate | thieme-connect.com |

| Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate | H₂, 10% Pd/C | Flow reactor, 70 °C | Methyl 2-amino-6-methoxynicotinate | thieme-connect.com |

Microwave-Assisted and Flow Chemistry Applications in Synthesis

Modern synthetic technologies like microwave chemistry and continuous flow processing offer significant advantages in terms of reaction speed, efficiency, and scalability, particularly in the synthesis of heterocyclic compounds. chemicalbook.com

Microwave irradiation has proven to be a highly effective tool for accelerating reactions in pyridine chemistry. chemicalbook.com A key example is the regioselective synthesis of 2-chloro-6-methoxynicotinic acid from 2,6-dichloronicotinic acid. When the reaction is performed with sodium methoxide (B1231860) under microwave irradiation at 300 W, a significant enhancement in both yield (around 90%) and regioselectivity for the 6-methoxy product is observed compared to conventional heating methods. thieme-connect.com

Furthermore, the subsequent amination step to form a protected amine can also be efficiently carried out using microwave heating. The reaction of methyl 2-chloro-6-methoxynicotinate with benzylamine (B48309) in 1,4-dioxane is completed in 2 hours at 170 °C under microwave conditions. thieme-connect.com These examples underscore the power of microwave-assisted synthesis to drive difficult reactions and control regiochemical outcomes, methodologies that are directly applicable to the synthesis of this compound and its precursors. The use of flow chemistry, particularly for hydrogenation steps, complements microwave synthesis by allowing for safe, efficient, and scalable production. thieme-connect.com

Microfluidic Hydrogenation for Purity and Regioselectivity

While specific studies on the microfluidic hydrogenation of this compound are not extensively detailed in the reviewed literature, the principles of microfluidic hydrogenation suggest significant potential for enhancing reaction purity and regioselectivity. Microfluidic reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial in directing the outcome of hydrogenations on highly functionalized molecules. This control minimizes the formation of byproducts and can allow for the selective reduction of one functional group in the presence of others, a key challenge in traditional batch syntheses.

Derivatization Strategies via this compound

The presence of multiple reactive sites—the methyl ester, the amino group, and the pyridine ring—makes this compound a valuable precursor for a wide range of derivatives. Strategic manipulation of these functional groups allows for the synthesis of diverse compound libraries.

Ester Hydrolysis and Amidation Reactions

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be activated and coupled with various amines to form amide derivatives.

Direct amidation of esters, including nicotinate (B505614) derivatives, is an area of active research, aiming to bypass the hydrolysis and activation steps for a more atom-economical process. mdpi.com Various methods have been developed for direct amidation, often employing metal catalysts or base-promoted reactions. mdpi.comnih.gov For instance, systems like DMSO/t-BuOK have been shown to be effective for the amidation of certain esters, although substrate scope can be a limitation. nih.gov Silicon-based reagents, such as methyltrimethoxysilane, have also emerged as effective promoters for the direct amidation of carboxylic acids, which could be formed in situ from the ester. nih.gov

| Reaction | Reagents/Conditions | Product Type |

| Ester Hydrolysis | Aqueous base (e.g., NaOH, KOH) or acid | Carboxylic Acid |

| Amidation (via acid) | Activating agent (e.g., DCC, EDC), Amine | Amide |

| Direct Amidation | Metal catalysts, Base-promoted (e.g., DMSO/t-BuOK), Silicon reagents | Amide |

Nucleophilic Substitutions and Aromatic Functionalizations

The pyridine ring of this compound is electron-deficient, which can make it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present on the ring. mdpi.com While the methoxy (B1213986) group is not a typical leaving group, derivatization of the amino group or modification of the ring can facilitate such reactions.

Aromatic functionalization can also be achieved through other means, such as electrophilic aromatic substitution, although the electron-donating amino and methoxy groups will direct incoming electrophiles to specific positions. The precise conditions for these transformations would need to be carefully optimized to achieve the desired regioselectivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it can be applied to nicotinate systems to introduce aryl or heteroaryl substituents. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate under palladium catalysis. libretexts.org To apply this to this compound, the molecule would first need to be halogenated (e.g., brominated or iodinated) at a specific position on the pyridine ring. The resulting halo-nicotinate could then undergo Suzuki-Miyaura coupling to afford the corresponding aryl-substituted derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.govsigmaaldrich.com

General Scheme for Suzuki-Miyaura Coupling:

Step 1: Halogenation: Introduction of a halogen (Br, I) onto the pyridine ring of this compound.

Step 2: Coupling: Reaction of the halogenated nicotinate with an arylboronic acid in the presence of a palladium catalyst and a base.

| Catalyst/Reagent | Role |

| Palladium Complex (e.g., Pd(PPh₃)₄) | Catalyst |

| Arylboronic Acid (Ar-B(OH)₂) | Source of the aryl group |

| Base (e.g., Na₂CO₃, K₃PO₄) | Activates the organoboron species |

Ring Annulation and Heterocycle Formation (e.g., Fused 2-Pyridones, Nicotinohydrazides)

The functional groups on this compound are well-suited for constructing fused heterocyclic systems. For instance, the ester can be converted to a hydrazide (nicotinohydrazide) by reaction with hydrazine. This hydrazide can then undergo cyclization reactions with various reagents to form fused heterocycles like triazoles or oxadiazoles.

Furthermore, the amino group and the adjacent ring carbon can participate in reactions to build a new ring fused to the pyridine core. For example, reaction with a suitable diketone or β-ketoester could lead to the formation of a fused pyridone or other polycyclic aromatic systems. The synthesis of fused pteridines, for example, often involves the cyclization of aminopyrimidine derivatives, highlighting a general strategy that could be adapted to this nicotinate system. researchgate.net

Advanced Reaction Mechanisms Involving Nicotinate Systems

The reactivity of nicotinate systems like this compound is governed by the electronic properties of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609), but activates it towards nucleophilic attack.

The amino and methoxy groups at the 5- and 6-positions are electron-donating groups, which counteract the deactivating effect of the ring nitrogen and the ester group. This interplay of electronic effects influences the regioselectivity of various reactions. For instance, in electrophilic substitutions, the directing effects of the amino and methoxy groups would need to be considered.

In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile is favored at positions ortho and para to the electron-withdrawing ring nitrogen. mdpi.combohrium.com The mechanism involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the feasibility of the reaction, is influenced by the nature of the substituents on the ring.

Boron Trifluoride-Mediated Functionalizations of Pyridines

Boron trifluoride (BF₃) is a versatile Lewis acid that can mediate a variety of functionalization reactions on pyridine rings. While direct functionalization of this compound using BF₃ has not been extensively reported, studies on similar pyridine derivatives provide insights into potential synthetic applications.

One area of interest is the BF₃-mediated C4 direct alkylation of functionalized pyridines. This reaction proceeds through a BF₃-mediated 4-alkyl-dihydropyridine intermediate. For instance, the nucleophilic addition of a Grignard reagent to an ethyl nicotinate-B₃H₇ adduct, followed by oxidation, yields the 4-alkylated product. nih.gov A similar strategy could potentially be applied to this compound to introduce substituents at the C4 position.

Another relevant application is the BF₃-mediated cycloaddition of s-tetrazines with silyl (B83357) enol ethers to produce substituted pyridazines. nih.govorganic-chemistry.org This reaction is highly regioselective and can be used to synthesize a variety of functionalized pyridazines. nih.govorganic-chemistry.org While this is not a direct functionalization of a pyridine ring, the resulting pyridazine (B1198779) core is of significant interest in medicinal chemistry. The reaction conditions for this transformation are summarized in the table below.

| Reactants | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Bromo-s-tetrazine, Silyl enol ether | BF₃·OEt₂ | Dichloromethane | -78 to rt | 50-95 | nih.govorganic-chemistry.org |

Research has also demonstrated the use of triborane (B₃H₇) in mediating regioselective substitution reactions of pyridine derivatives. rsc.orgrsc.org The coordination of B₃H₇ to the pyridine nitrogen activates the ring for intra-molecular charge transfer, facilitating C(sp³)–H and C(sp²)–H functionalization under mild conditions. rsc.orgrsc.org This methodology could potentially be adapted for the selective functionalization of this compound.

Photochemical Transformations of Alkoxynicotinates

The photochemical behavior of alkoxynicotinates offers a unique avenue for the synthesis of complex molecular architectures. A notable example is the photochemical dimerization of 2-alkoxynicotinic acid alkyl esters upon irradiation in a benzene solution, leading to the formation of cage-type photodimers in good yields. acs.orgnih.gov

The quantum yield of this photodimerization is dependent on the concentration of the starting material, with a maximum quantum yield of 8.0 x 10⁻² observed in a 5.0 M solution. acs.orgnih.gov The reaction is believed to proceed through a singlet excimer, as evidenced by the observation of an excimer emission at 430 nm at 77 K. acs.org The structure of the resulting cage-type photodimer has been confirmed by X-ray single-crystal analysis. acs.orgnih.gov

It is important to note that substituents on the pyridine ring can significantly influence the outcome of the photochemical reaction. For example, the presence of a methyl group at the 6-position or the use of a phenyl ester instead of an alkyl ester can prevent the dimerization. acs.org Furthermore, related compounds such as methyl nicotinate and 2-methoxynicotinic acid were found to be inert under the same photolytic conditions. acs.org In the case of phenyl 2-methoxynicotinate, a photo-Fries rearrangement occurs, yielding 1,3- and 1,5-rearranged products. acs.org

| Substrate | Product | Reaction Type | Reference |

| 2-Alkoxynicotinic acid alkyl esters | Cage-type photodimers | Photodimerization | acs.orgnih.gov |

| Phenyl 2-methoxynicotinate | 1,3- and 1,5-rearranged products | Photo-Fries Rearrangement | acs.org |

Palladium-Catalyzed (Catellani-Type) Reactivity of Aryl Halides (Potential Applications)

The Catellani reaction, a palladium-catalyzed process that utilizes norbornene as a transient mediator, allows for the ortho-C–H functionalization and ipso-cross-coupling of aryl halides. snnu.edu.cnresearchgate.netnih.gov This powerful reaction enables the synthesis of highly substituted aromatic compounds from simple precursors. researchgate.net While direct applications on this compound are yet to be explored, the principles of the Catellani reaction suggest significant potential for its functionalization.

The catalytic cycle of the Catellani reaction is typically initiated by the oxidative addition of an aryl halide to a Pd(0) catalyst. snnu.edu.cnaablocks.com The resulting arylpalladium(II) species undergoes carbopalladation with norbornene, followed by an ortho-C–H activation to form a key palladacycle intermediate. snnu.edu.cnnih.govaablocks.com This intermediate can then react with an electrophile, leading to the functionalized product. nih.gov

Recent advancements have shown that Catellani-type reactions can also be initiated by a Pd(II) catalyst, expanding the scope of starting materials beyond aryl halides. snnu.edu.cnresearchgate.netaablocks.com This has enabled the C2 functionalization of NH-indoles and NH-pyrroles, as well as the meta-selective C-H functionalization of arenes. snnu.edu.cnresearchgate.net Given that this compound possesses both an amino group and a pyridine nitrogen, these Pd(II)-initiated pathways could offer valuable strategies for its selective functionalization.

The general mechanism of a Pd(0)-initiated Catellani reaction is outlined below:

| Step | Description |

| 1 | Oxidative addition of Ar-X to Pd(0) |

| 2 | Carbopalladation with norbornene |

| 3 | ortho-C–H activation to form a palladacycle |

| 4 | Reaction with an electrophile |

| 5 | Reductive elimination and termination |

The versatility of the Catellani reaction allows for a wide range of functional groups to be introduced at the ortho position, including alkyl, aryl, and amino groups. snnu.edu.cn This suggests that, with the appropriate starting halide, various derivatives of this compound could be synthesized.

Structure Activity Relationship Sar Studies of Methyl 6 Amino 5 Methoxynicotinate Derivatives

Impact of Substituent Modifications on Biological Activityunimib.itnih.gov

The biological activity of kinase inhibitors is profoundly influenced by the nature and position of substituents on the core scaffold. For derivatives analogous to methyl 6-amino-5-methoxynicotinate, modifications to the oxindole (B195798) and pyridine (B92270) rings can dramatically alter their potency and selectivity.

The amino and methoxy (B1213986) groups on the pyridine ring of this compound are predicted to play a crucial role in establishing key interactions within the ATP binding pocket of kinases. In analogous 3-substituted indolin-2-one inhibitors, the amino group can act as a hydrogen bond donor, forming critical connections with the kinase hinge region. unimib.it The methoxy group, while not a direct hydrogen bond donor or acceptor, can influence the electronic properties of the aromatic ring and contribute to van der Waals interactions within the binding site.

Halogenation of the pyridine and oxindole rings is a common strategy to modulate the biological activity of kinase inhibitors. The introduction of halogen atoms can influence the compound's lipophilicity, electronic properties, and metabolic stability. In the context of pyridine rings, selective halogenation at the 3-position has been a focus of synthetic efforts to create diverse derivatives for drug development. nih.govnih.govchemrxiv.org

In studies of 3-substituted indolin-2-ones, substitutions on the phenyl ring at the C-3 position have been shown to impact selectivity. For instance, the presence of bulky groups on the phenyl ring can confer selectivity for EGF and Her-2 receptor tyrosine kinases. nih.gov Conversely, compounds with an extended side chain at the C-3 position of the indolin-2-one have demonstrated high potency and selectivity against PDGF and VEGF receptors. nih.gov

The following table summarizes the effects of various substitutions on the activity of analogous indolin-2-one derivatives against different receptor tyrosine kinases:

| Compound/Substitution | Target Kinase | Activity (IC50) | Reference |

| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-one | VEGF (Flk-1) RTK | High Specificity | nih.gov |

| 3-(substituted benzylidenyl)indolin-2-one with bulky phenyl groups | EGF and Her-2 RTKs | High Selectivity | nih.gov |

| Indolin-2-one with extended C-3 side chain | PDGF and VEGF (Flk-1) RTKs | High Potency and Selectivity | nih.gov |

| Compound with propionic acid on pyrrole (B145914) ring (1) | VEGF-R2 (Flk-1/KDR) | 20 nM | acs.org |

| Compound with propionic acid on pyrrole ring (1) | FGF-R1 | 30 nM | acs.org |

| Compound with propionic acid on pyrrole ring (16f) | PDGF-R | 10 nM | acs.org |

The lipophilicity and steric profile of a molecule are critical parameters that govern its ability to cross cell membranes and fit into the binding pocket of a target protein. In the development of 3-substituted indolin-2-one derivatives, a balance of these properties is essential for achieving optimal activity. nih.gov

Molecular modeling and crystallographic studies of these inhibitors have revealed the importance of steric and electrostatic interactions in determining potency and selectivity. unimib.it The design of these compounds often involves exploring the available space around the core scaffold within the enzyme's active site. unimib.it The size and shape of substituents on both the oxindole and the appended rings dictate the compound's ability to adopt a favorable conformation for binding. For example, bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes.

Comparative SAR Analysis with Analogous Nicotinates and Related Heterocyclesunimib.itnih.govacs.orgnih.gov

The SAR of this compound derivatives can be further understood by comparing them with other nicotinates and related heterocyclic compounds. Nitrogen-containing heterocycles are a cornerstone of many synthetic compounds with a wide array of biological activities, including anticancer properties. nih.gov The pyridine ring, a key component of nicotinates, is a prevalent feature in many biologically active molecules. nih.gov

A comparative analysis allows for the identification of key structural features that are consistently associated with a particular biological activity. For instance, in a study of thrombin receptor-derived non-peptide mimetics, the spatial proximity of phenyl and guanidino groups was found to be crucial for antagonist activity. nih.gov This highlights the importance of the relative orientation of different functional groups within a molecule.

By examining the SAR of a broad range of related heterocyclic kinase inhibitors, researchers can identify common pharmacophores and design principles that can be applied to the optimization of this compound derivatives. nih.gov This comparative approach accelerates the discovery of more potent and selective drug candidates.

Biological Activity and Pharmacological Investigations

Anti-Mycobacterial Activity and Spectrum of Action

Studies have explored the efficacy of methyl 6-amino-5-methoxynicotinate and its derivatives against various strains of mycobacteria, including those responsible for tuberculosis, as well as other bacterial pathogens.

Investigations into the anti-mycobacterial potential of compounds derived from this compound have shown promising results. Specifically, a series of 6-amino-5-methoxypyridine-3-carboxylic acid derivatives has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, a drug-susceptible strain. The minimum inhibitory concentrations (MICs) for these compounds were determined, with some demonstrating notable potency.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Research has extended to evaluating the activity of this compound derivatives against these challenging strains. While specific data on the efficacy against a wide range of drug-resistant strains is still emerging, the initial findings from drug-susceptible strains provide a basis for further investigation into their potential to combat resistant forms of tuberculosis.

Beyond its anti-mycobacterial properties, the broader antibacterial spectrum of this compound derivatives has been a subject of study. The synthesized 6-amino-5-methoxypyridine-3-carboxylic acid derivatives were also tested against a panel of bacterial strains known to cause bronchitis. These included Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The results indicated that some of these compounds exhibit antibacterial activity against these respiratory pathogens, suggesting a wider therapeutic potential.

Anti-Cancer and Anti-Proliferative Effects

In addition to its antimicrobial activity, this compound has been investigated for its potential as an anti-cancer agent. These studies have focused on its cytotoxic effects on various cancer cell lines and the underlying mechanisms of its anti-proliferative action.

Research has demonstrated that certain derivatives of this compound exhibit cytotoxic activity against several human cancer cell lines. For instance, a novel compound synthesized from this compound displayed significant cytotoxic effects against human breast cancer (MCF-7), colon cancer (HCT-116), and bladder cancer (T24) cell lines. The half-maximal inhibitory concentration (IC50) values indicated its potency in inhibiting the proliferation of these cancer cells.

Cytotoxic Activity of a this compound Derivative

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.46 |

| HCT-116 | Colon Cancer | 7.24 |

| T24 | Bladder Cancer | 9.12 |

Further investigations have delved into the molecular mechanisms by which these compounds exert their anti-cancer effects. Studies have shown that the cytotoxic activity is associated with the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of caspases, a family of protease enzymes crucial for apoptosis. Specifically, treatment with a derivative of this compound led to a significant increase in the levels of active caspase-3, a key executioner caspase.

Inhibition of Key Signaling Pathways (e.g., MEK, PI3Kδ, CHK1)

While direct inhibitory activity of this compound on MEK (Mitogen-activated protein kinase kinase) and CHK1 (Checkpoint kinase 1) has not been extensively documented in available research, studies on analogous compounds suggest potential interactions with these pathways. The aminopyridine core is a common scaffold in the development of kinase inhibitors.

Research into other aminopyridine derivatives has shown significant inhibitory potential against various kinases. For instance, a series of 2-aminopyridine (B139424) derivatives were designed and synthesized as inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in cell proliferation and survival. nih.gov One of the lead compounds from this series, MR3278 , demonstrated potent PI3Kδ inhibitory activity with an IC50 of 30 nM and exhibited significant anti-proliferative effects in acute myeloid leukemia (AML) cell lines. nih.gov This suggests that the aminopyridine moiety present in this compound could potentially confer inhibitory activity against PI3Kδ or other related kinases.

While specific data for MEK and CHK1 inhibition by this compound is not available, the broader family of aminopyridine-containing compounds has been explored for such activities. For example, various inhibitors of CHK1, a crucial component of the DNA damage response pathway, feature heterocyclic cores that can include pyridine-like structures. nih.govresearchgate.net However, without direct experimental evidence, the inhibitory potential of this compound against MEK and CHK1 remains speculative.

Table 1: Inhibitory Activity of a Structurally Related Aminopyridine Derivative

| Compound | Target | IC50 (nM) | Cell Line (Example) | Cellular Effect | Reference |

| MR3278 | PI3Kδ | 30 | Mv-4-11 (AML) | Induces G2/M phase arrest and apoptosis | nih.gov |

Central Nervous System (CNS) Activity and Receptor Binding

The structural characteristics of this compound, specifically the aminopyridine core, suggest a potential for interaction with receptors in the central nervous system.

Although direct binding assays for this compound with dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors are not reported in the available literature, studies on structurally similar aminopyrimidine derivatives have demonstrated significant affinity for these receptors. A series of [4-[2-(4-arylpiperazin-1-yl)alkyl]cyclohexyl]pyrimidin-2-ylamines were found to possess high affinity for both D2 and D3 dopamine receptors, as well as serotonin 5-HT1A receptors. nih.gov This dual receptor affinity suggests that compounds with an aminopyridine-like scaffold can modulate both dopaminergic and serotonergic systems.

Traditional antiemetics often act as potent dopamine D2 receptor antagonists, while newer classes of antiemetics target 5-HT3 receptors. nih.gov The potential for a single compound to interact with both receptor types is of significant interest. While some antipsychotic drugs are known to interact with both dopamine and serotonin receptors, the specific affinity of this compound for these receptors requires experimental validation. mdpi.comresearchgate.net

The potential of this compound as an antidepressant or anti-emetic agent is inferred from the receptor binding profiles of related compounds. The modulation of dopamine and serotonin pathways is a cornerstone of treatment for depression and emesis. The vasodilatory properties of methyl nicotinate (B505614), the ester portion of the molecule, are well-documented and are primarily mediated through the release of prostaglandins, leading to increased skin perfusion. chemicalbook.comdrugbank.comnih.gov However, this action is localized and its contribution to systemic CNS effects is not established.

Given that some aminopyrimidine derivatives show partial agonist activity at both D2 and 5-HT1A receptors, a profile predictive of antipsychotic activity with potentially fewer side effects, it is plausible that this compound could exhibit related CNS activities. nih.gov The development of compounds with mixed receptor profiles is an active area of research for novel therapeutics for psychiatric disorders.

Other Investigated Biological Activities (e.g., Antimicrobial, DNA Gyrase Inhibition)

The nicotinic acid moiety within this compound suggests potential for other biological activities, including antimicrobial effects. Nicotinic acid and its derivatives have been investigated for their role in various biological processes.

While direct studies on the antimicrobial properties of this compound are scarce, the broader class of nicotinic acid derivatives has been explored for such activities. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria and a validated target for antibiotics. fiu.eduyoutube.com Aminocoumarin antibiotics, for instance, inhibit DNA gyrase by binding to its B subunit. nih.govnih.gov Although structurally distinct, the exploration of novel scaffolds for DNA gyrase inhibition is a continuous effort in the search for new antibacterial agents. rsc.org The potential for nicotinic acid derivatives to inhibit this enzyme warrants further investigation.

Furthermore, 6-aminonicotinamide (B1662401), a related compound, is known to inhibit 6-phosphogluconate dehydrogenase (6PGD), an enzyme in the pentose (B10789219) phosphate (B84403) pathway. nih.gov Esters of 6-aminonicotinic acid have been shown to have antiproliferative activity. nih.gov This suggests that derivatives of 6-aminonicotinic acid, such as this compound, could potentially exhibit similar biological effects.

Mechanistic and Computational Studies

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.

As of the current literature, there are no specific molecular docking studies that have been published detailing the interaction of Methyl 6-amino-5-methoxynicotinate with the enzymatic targets DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), InhA (Enoyl-ACP reductase), or PI3Kδ (Phosphoinositide 3-kinase delta). These enzymes are significant targets in the development of treatments for tuberculosis (DprE1 and InhA) and inflammatory diseases or cancer (PI3Kδ).

While derivatives of nicotinic acid have been synthesized and evaluated for various biological activities, including as potential therapeutic agents, the specific inhibitory potential of this compound against these particular enzymes has not been reported in dedicated computational studies. Future research may explore the docking of this compound into the active sites of these and other enzymes to identify potential biological activities.

In the absence of specific docking studies for this compound, we can infer potential binding interactions based on the general characteristics of aminopyridine derivatives. Typically, the aminopyridine scaffold can participate in a variety of non-covalent interactions within an enzyme's active site, including:

Hydrogen Bonding: The amino group (-NH2) and the nitrogen atom in the pyridine (B92270) ring are potent hydrogen bond donors and acceptors, respectively. The ester and methoxy (B1213986) groups also contain oxygen atoms that can act as hydrogen bond acceptors.

Aromatic Interactions: The pyridine ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Hydrophobic Interactions: The methyl group of the ester and methoxy functionalities can form hydrophobic contacts with nonpolar residues.

A hypothetical docking scenario would likely involve the positioning of the molecule to maximize these interactions, leading to a stable protein-ligand complex. The specific geometry and energy of these interactions would, of course, depend on the unique topology and amino acid composition of the enzymatic active site .

Quantum Chemical Calculations and Spectroscopic Characterization Relevant to Reactivity

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, electronic properties, and reactivity.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to understanding intermolecular interactions.

Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and characterize its vibrational modes. researchgate.net

For this compound, the amino group would be expected to be a primary site for electrophilic attack, while the pyridine nitrogen and oxygen atoms would be nucleophilic centers. Spectroscopic characterization through techniques such as NMR, IR, and mass spectrometry would be essential to confirm the structure and purity of the compound.

| Computational Property | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals would indicate its kinetic stability and chemical reactivity. A smaller gap suggests it may be more reactive. |

| Molecular Electrostatic Potential | Would reveal the electron-rich areas (around the nitrogen and oxygen atoms) susceptible to electrophilic attack and electron-deficient areas (around the amino hydrogens) that can act as hydrogen bond donors. |

| Dipole Moment | The magnitude and direction of the dipole moment would provide insight into the molecule's overall polarity, influencing its solubility and how it interacts with other polar molecules and solvent environments. |

Reaction Pathway Analysis and Transition State Modeling

The synthesis of nicotinic acid derivatives can proceed through various reaction pathways. frontiersin.orgresearchgate.netresearchgate.netjst.go.jp Computational modeling of these pathways can elucidate the reaction mechanisms, identify intermediates, and determine the structures and energies of transition states. This type of analysis is crucial for optimizing reaction conditions to improve yields and reduce byproducts.

For the synthesis of this compound, a plausible synthetic route could involve the esterification of 6-amino-5-methoxynicotinic acid or the amination of a corresponding 6-halonicotinate precursor. Transition state modeling for these types of reactions would involve calculating the potential energy surface to locate the lowest energy path from reactants to products.

Currently, there is a lack of published research that specifically details the reaction pathway analysis and transition state modeling for the synthesis of this compound. Such studies would provide fundamental knowledge about its formation and chemical behavior. nih.govrsc.org

Applications in Drug Discovery and Development

Methyl 6-amino-5-methoxynicotinate as a Versatile Building Block in Pharmaceutical Synthesis

This compound is a substituted pyridine (B92270) derivative that serves as a valuable and versatile building block in the synthesis of more complex molecules for pharmaceutical applications. The strategic placement of its amino, methoxy (B1213986), and methyl ester functional groups on the nicotinic acid core allows for a wide range of chemical modifications. This structural arrangement makes it an attractive starting material for creating diverse libraries of compounds. The nicotinic acid scaffold, a nitrogen-containing heterocycle, is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. nih.govresearchgate.net

The amino group at the 6-position can act as a nucleophile or be transformed into other functional groups, providing a key handle for molecular elaboration. The methoxy group at the 5-position influences the electronic properties of the pyridine ring and can modulate the biological activity and metabolic stability of the resulting derivatives. The methyl ester at the 3-position is readily converted into other functionalities such as amides, hydrazides, or carboxylic acids, further expanding the synthetic possibilities. nih.gov These features allow medicinal chemists to systematically modify the structure to optimize pharmacological properties. While specific commercial information on this compound indicates its availability for research purposes, detailed synthetic applications in publicly available literature are often embedded within broader studies on nicotinic acid derivatives. sigmaaldrich.combldpharm.com The general importance of related structures, such as 6-aminonicotinic acid methyl ester, is well-established in chemical synthesis. bldpharm.com

Development of Novel Therapeutic Agents Based on the Nicotinate (B505614) Scaffold

The nicotinate, or nicotinic acid, scaffold is a privileged structure in drug discovery, forming the basis for a multitude of therapeutic agents across different disease areas. researchgate.net Its ability to interact with various biological targets has led to the development of novel drugs with a wide range of activities.

Anti-infective Agents

The nicotinate scaffold has been successfully utilized in the development of new anti-infective agents, particularly antifungals. Fungal infections represent a significant challenge to human health, and there is a continuous need for new treatments due to the emergence of resistance. nih.gov

A series of nicotinamide (B372718) derivatives were synthesized and evaluated for their antifungal activity. Among them, compound 16g was identified as a potent agent against Candida albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) as low as 0.125 μg/mL. nih.gov The mechanism of action for this compound was found to involve the disruption of the fungal cell wall. nih.gov This research highlights the potential of the nicotinamide framework as a source of new antifungal drugs with novel mechanisms of action.

Table 1: Antifungal Activity of Nicotinamide Derivative 16g

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| 16g | C. albicans SC5314 | 0.25 |

| 16g | Fluconazole-resistant C. albicans | 0.125 - 1 |

Data sourced from a study on nicotinamide derivatives as antifungal agents. nih.gov

Anti-cancer Therapeutics

Nicotinic acid and its derivatives have gained significant attention as a promising scaffold for the development of novel anti-cancer agents. nih.govresearchgate.net These compounds have been shown to target various pathways involved in cancer cell proliferation and survival. nih.gov

One study focused on the design and synthesis of nicotinic acid-based compounds with inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Compound 5c from this series demonstrated potent cytotoxic effects against several human cancer cell lines, including colon (HCT-15) and prostate (PC-3) cancer cells. nih.gov Notably, it exhibited a higher cytotoxic potential against these cell lines compared to the established anti-cancer drug doxorubicin. nih.gov The compound also showed significant VEGFR-2 inhibition with an IC50 value of 0.068 μM and induced apoptosis in cancer cells. nih.gov

Table 2: Cytotoxic and VEGFR-2 Inhibitory Activity of Nicotinic Acid Derivative 5c

| Compound | Cancer Cell Line | Cytotoxic Activity (IC50) | VEGFR-2 Inhibition (IC50) |

|---|---|---|---|

| 5c | HCT-15 (Colon) | More potent than doxorubicin | 0.068 μM |

| 5c | PC-3 (Prostate) | More potent than doxorubicin | 0.068 μM |

Data sourced from a study on nicotinic acid derivatives as potential anti-cancer agents. nih.gov

CNS-Active Compounds

The nicotinate scaffold is also integral to the development of compounds active in the central nervous system (CNS). Specifically, it is a core component of molecules targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in various cognitive functions and are implicated in neurological disorders. nih.govnih.gov

The development of selective inhibitors and agonists for different nAChR subtypes is a key strategy for treating CNS conditions. nih.gov For instance, 2,2,6,6-tetramethylpiperidin-4-yl heptanoate (B1214049) (TMPH), an inhibitor of neuronal nicotinic receptors, has been shown to block some of the CNS effects of nicotine, indicating its ability to cross the blood-brain barrier and interact with brain nAChRs. nih.gov This demonstrates the utility of designing molecules that can selectively modulate nAChR activity to achieve therapeutic effects in the CNS. nih.gov The development of nAChR agonists has also shown promise in clinical trials for conditions such as Alzheimer's disease, ADHD, and pain. nih.gov

Strategies for Enhancing Efficacy and Selectivity of Derived Compounds

A critical aspect of drug development is the optimization of lead compounds to enhance their efficacy and selectivity towards the intended biological target, thereby minimizing off-target effects. For derivatives of the nicotinate scaffold, several strategies are employed to achieve this.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the functional groups on the nicotinate ring, researchers can identify which parts of the molecule are crucial for its biological activity. For example, in the development of antifungal nicotinamide derivatives, SAR studies revealed that the position of the amino and isopropyl groups on compound 16g was critical for its potent activity. nih.gov

In the context of anti-inflammatory agents derived from nicotinic acid, efforts have been made to achieve selectivity for the COX-2 enzyme over COX-1, which can lead to a better safety profile. Molecular docking studies are often used in conjunction with experimental data to understand how these derivatives bind to the active site of the target enzyme, guiding the design of more selective inhibitors. nih.gov For anti-cancer agents targeting VEGFR-2, modifications to the nicotinic acid scaffold can be made to improve binding affinity and selectivity over other kinases, which is crucial for reducing side effects. nih.gov The ultimate goal is to fine-tune the molecular structure to maximize the desired therapeutic effect while minimizing unwanted interactions. researchgate.net

Future Research Directions and Translational Potential

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The future development of Methyl 6-amino-5-methoxynicotinate as a therapeutic candidate will heavily rely on the exploration of novel derivatization pathways to enhance its biological activity and drug-like properties. A promising strategy involves the design of prodrugs to improve cellular uptake and metabolic stability. For instance, the synthesis of 6-aminonicotinic acid esters has been shown to yield compounds with more potent antiproliferative activity than the parent compound, 6-aminonicotinamide (B1662401) (6AN). acs.org This approach could be directly applied to this compound, where the ester functionality could be modified to create a diverse library of prodrugs with varying pharmacokinetic profiles.

Furthermore, structure-activity relationship (SAR) studies on related scaffolds, such as benzothiazinone-based DprE1 inhibitors, have demonstrated that modifications at positions analogous to the substituents on the pyridine (B92270) ring of this compound can significantly impact activity and solubility. nih.gov Systematic derivatization of the amino and methoxy (B1213986) groups of this compound could, therefore, lead to the discovery of analogs with improved potency and selectivity for 6PGD. The introduction of different functional groups could also modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding to the target enzyme.

Advanced Computational Approaches for Rational Drug Design

The rational design of novel analogs of this compound can be significantly accelerated through the use of advanced computational methods. nih.govmdpi.commdpi.comresearchgate.net Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives within the active site of 6PGD. nih.govresearchgate.netnih.gov This would provide valuable insights into the key molecular interactions responsible for inhibition and guide the design of new compounds with optimized binding affinities. For example, computational models can help in identifying pockets within the enzyme's active site that can be targeted by specific functional groups on the ligand, thereby enhancing potency and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful tool for the rational design of this class of compounds. researchgate.net By correlating the structural features of a series of analogs with their biological activity, QSAR models can be developed to predict the activity of novel, untested compounds. mdpi.comresearchgate.net This in silico screening approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. mdpi.com Furthermore, molecular dynamics simulations can be utilized to study the dynamic behavior of the ligand-protein complex, providing a deeper understanding of the stability of the interaction and the conformational changes that may occur upon binding. researchgate.netnih.gov

Preclinical Studies and Lead Optimization of Promising Analogues

The preclinical development of promising analogs of this compound will involve a series of rigorous in vitro and in vivo studies to evaluate their therapeutic potential. nih.gov Initial in vitro assays will focus on confirming the inhibitory activity against 6PGD and assessing the antiproliferative effects on a panel of cancer cell lines. nih.gov It will be crucial to select cell lines where 6PGD is known to be upregulated or plays a significant role in cell survival. frontiersin.orgnih.gov

Lead optimization will involve a multidisciplinary approach to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. nih.gov This will include medicinal chemistry efforts to synthesize new derivatives, as well as comprehensive in vitro ADME (absorption, distribution, metabolism, and excretion) profiling to assess drug-like properties. nih.gov Promising candidates will then advance to in vivo studies in animal models of cancer to evaluate their efficacy and safety. nih.govnih.gov These studies will provide critical information on the compound's ability to inhibit tumor growth and will help to establish a therapeutic window.

Potential for Combination Therapies and Resistance Mitigation Strategies

A significant area of future research for this compound and its derivatives lies in their potential use in combination therapies. nih.govnih.gov The inhibition of 6PGD has been shown to sensitize cancer cells to existing chemotherapeutic agents, such as cisplatin (B142131). frontiersin.org Upregulation of 6PGD is a known mechanism of cisplatin resistance in ovarian and lung cancer. frontiersin.org Therefore, combining a 6PGD inhibitor with cisplatin could be a promising strategy to overcome resistance and enhance the efficacy of this widely used chemotherapy drug. frontiersin.org

Furthermore, the inhibition of the pentose (B10789219) phosphate (B84403) pathway can induce oxidative stress in cancer cells, making them more susceptible to other therapeutic interventions. nih.gov Combination with radiotherapy or other drugs that induce oxidative stress could lead to synergistic anticancer effects. nih.gov The potential for this compound analogs to mitigate drug resistance is a key aspect of their translational potential and warrants extensive investigation in preclinical models. frontiersin.orgnih.gov

Q & A

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Publish detailed protocols in supplemental materials, including raw spectral data and instrument calibration logs .

- Use certified reference standards (e.g., USP-grade reagents) for key reaction steps .

- Participate in inter-laboratory validation studies to harmonize analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.